2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
CAS No.: 1402237-80-2
Cat. No.: VC11718478
Molecular Formula: C16H17BF3NO2S
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402237-80-2 |
|---|---|
| Molecular Formula | C16H17BF3NO2S |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
| Standard InChI Key | YZBJSPDLDQLQGJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Introduction
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is a complex organic compound that combines the functionalities of a thiazole ring with a boronic acid pinacol ester group. This compound is particularly valuable in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The presence of the trifluoromethyl group can significantly influence the compound's properties, such as its bioavailability and interactions with biological targets.
Synthesis Methods
While specific synthesis methods for 2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester are not detailed in the available literature, similar compounds often involve multi-step processes starting from thiazole precursors. Typically, these processes include halogenation of the thiazole ring, followed by cross-coupling reactions with boronic acid pinacol esters in the presence of palladium catalysts .
Applications in Organic Synthesis
Boronic acid pinacol esters are versatile reagents in Suzuki-Miyaura coupling reactions, facilitating the formation of complex molecules through carbon-carbon bond formation. The thiazole ring is a common motif in bioactive molecules, suggesting that derivatives like 2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester could serve as scaffolds for drug discovery.
Storage and Handling
General guidelines for handling boronic acid pinacol esters suggest storage in a cool, dry environment to prevent degradation. Solubility in various solvents can be critical for preparing stock solutions, and heating or ultrasonic treatment may be necessary to enhance solubility .
Research Findings and Potential
Research on similar compounds highlights their potential in drug discovery due to the bioactive nature of thiazole rings and the versatility of boronic acid esters in synthesis. The trifluoromethyl group can enhance lipophilicity and influence pharmacokinetic properties, making such compounds interesting candidates for further study.
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